N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15158210
InChI: InChI=1S/C23H15ClFN3O5/c24-16-10-13(7-8-17(16)25)26-19(29)12-27-20-15-5-1-2-6-18(15)33-21(20)22(30)28(23(27)31)11-14-4-3-9-32-14/h1-10H,11-12H2,(H,26,29)
SMILES:
Molecular Formula: C23H15ClFN3O5
Molecular Weight: 467.8 g/mol

N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

CAS No.:

Cat. No.: VC15158210

Molecular Formula: C23H15ClFN3O5

Molecular Weight: 467.8 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide -

Specification

Molecular Formula C23H15ClFN3O5
Molecular Weight 467.8 g/mol
IUPAC Name N-(3-chloro-4-fluorophenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide
Standard InChI InChI=1S/C23H15ClFN3O5/c24-16-10-13(7-8-17(16)25)26-19(29)12-27-20-15-5-1-2-6-18(15)33-21(20)22(30)28(23(27)31)11-14-4-3-9-32-14/h1-10H,11-12H2,(H,26,29)
Standard InChI Key QUHILYXVXUDZHH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3CC(=O)NC4=CC(=C(C=C4)F)Cl)CC5=CC=CO5

Introduction

Synthesis Pathway

The synthesis of such compounds typically involves multi-step reactions. Based on related literature:

  • Formation of the Benzofuro[3,2-d]pyrimidine Core: This step involves cyclization reactions using precursors like substituted benzofurans and urea derivatives under acidic or basic conditions.

  • Introduction of Furan-2-ylmethyl Group: This is achieved via alkylation or coupling reactions using furan derivatives.

  • Attachment of Chloro-Fluorophenyl Group: This step involves amide bond formation through condensation reactions between the amine group on the benzofuro-pyrimidine core and a chloro-fluorophenyl acetic acid derivative.

Spectroscopic Characterization

Compounds like this are characterized using advanced analytical techniques:

  • NMR Spectroscopy (1H and 13C): To confirm the structure and identify chemical shifts corresponding to aromatic protons, heteroaromatic protons, and functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups such as NH (amide stretch), C=O (carbonyl groups), and C-Cl or C-F bonds.

Medicinal Chemistry

The structural features suggest potential as:

  • An anti-inflammatory agent due to the presence of halogenated aromatic systems.

  • A kinase inhibitor or enzyme modulator because of the fused pyrimidine core.

Anticancer Activity

Heterocyclic compounds with similar scaffolds have shown activity against cancer cell lines by inhibiting key pathways like tyrosine kinases or DNA synthesis.

Antimicrobial Potential

The furan group and halogenated phenyl moiety are known to enhance antimicrobial activity against bacterial strains.

Comparative Analysis

FeatureN-(3-chloro-4-fluorophenyl)-2-(...)acetamideRelated Compounds
Core StructureBenzofuro[3,2-d]pyrimidineQuinoline, Thiazole
SubstituentsFuran-2-ylmethyl, Chloro-fluorophenylMethylthiazole, Cyanoquinoline
ApplicationsAnti-inflammatory, AnticancerAntibacterial (e.g., N-(3-chloro-2-methylphenyl)-thiazole), Kinase inhibitors
Characterization TechniquesNMR, IR, MSSimilar techniques used for structural confirmation

Limitations and Future Directions

While promising, compounds like this require:

  • Extensive biological testing to confirm efficacy and safety.

  • Optimization for solubility and bioavailability for drug development.

  • Exploration of derivatives to improve activity profiles against specific targets.

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